Ethyl 3-(benzylamino)propanoate
Description
Significance of β-Amino Esters in Chemical Synthesis and Medicinal Chemistry
β-Amino esters are a class of organic compounds that serve as crucial building blocks in both chemical synthesis and medicinal chemistry. Their structural motif, featuring an amino group at the β-position relative to the ester carbonyl, imparts unique chemical properties that make them valuable precursors to a wide array of more complex molecules. hilarispublisher.comresearchgate.net They are fundamental components in the synthesis of β-peptides, which are peptidomimetics known for forming stable secondary structures like helices and sheets. hilarispublisher.com This stability makes them resistant to enzymatic degradation, a desirable trait for therapeutic agents.
In medicinal chemistry, β-amino esters are integral to the development of numerous pharmaceuticals. Their derivatives have shown a wide spectrum of biological activities, including antifungal, antibacterial, anticancer, and analgesic properties. hilarispublisher.comresearchgate.net Furthermore, enantiomerically pure β-amino acids and their ester derivatives are highly sought after as chiral synthons for the asymmetric synthesis of complex target molecules in the pharmaceutical and agrochemical industries. hilarispublisher.com
Historical Context and Evolution of Research on β-Amino Esters
The synthesis of β-amino acids and their esters has evolved significantly over the decades. Early methods, such as the Rodionov reaction, which involves the condensation of an aldehyde with malonic acid and ammonia, provided a foundational route to these compounds. nih.gov Another classical approach involves the hydrolysis of β-aminopropionitrile. nih.gov
A major breakthrough in the field was the application and refinement of the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom, using an amine and a non-enolizable aldehyde. organic-chemistry.org The development of catalytic asymmetric versions of these reactions marked a new era in β-amino ester synthesis. Researchers have developed numerous stereoselective methodologies to control the chirality of the products, which is often critical for their biological function. hilarispublisher.comresearchgate.net
The evolution of this research area has seen a shift from stoichiometric reagents to catalytic methods, including transition metal catalysis (using metals like Rhodium and Ruthenium), organocatalysis, and biocatalysis. hilarispublisher.comrsc.org These modern techniques offer higher efficiency, selectivity, and more environmentally benign conditions for producing enantiomerically pure β-amino esters. The development of chiral ligands and catalysts has been instrumental in advancing the asymmetric synthesis of these valuable compounds. hilarispublisher.comresearchgate.net
Current Research Landscape of Ethyl 3-(benzylamino)propanoate and Related Compounds
This compound, also known as N-benzyl-β-alanine ethyl ester, is a representative β-amino ester that finds application as a versatile intermediate in organic synthesis. amerigoscientific.com Current research often utilizes this compound and its analogs as starting materials for more complex molecules. For instance, derivatives of this compound are investigated for their potential in creating novel bioactive compounds.
A significant area of contemporary research focuses on a class of related compounds known as poly(β-amino esters) (PβAEs). These are biodegradable polymers synthesized via the conjugate addition of amines to diacrylates. frontiersin.orgnih.gov PβAEs are extensively studied as non-viral vectors for gene delivery. frontiersin.orgnih.gov Research is exploring how modifications to the polymer structure, such as creating linear, branched, or multi-cyclic topologies, can enhance transfection efficiency and biocompatibility. researchgate.netacs.org
Furthermore, novel synthetic methodologies continue to be an active area of investigation. For example, recent studies have explored the hydroarylation of related furan-containing propenoic acid esters using Brønsted superacids to synthesize new derivatives with potential antimicrobial activity. mdpi.com The continuous development of catalytic systems, including enzymatic methods, aims to produce β-amino esters like this compound and its analogs with higher yields and selectivity under greener conditions.
Scope and Objectives of the Academic Research Review
This review aims to provide a comprehensive and scientifically rigorous overview of this compound. The primary objective is to situate this specific compound within the broader scientific importance of β-amino esters. The review will achieve this by:
Detailing the established significance of the β-amino ester functional group in synthetic and medicinal chemistry.
Tracing the historical evolution of synthetic methodologies for this class of compounds, highlighting the progression towards more advanced and selective techniques.
Summarizing the current research involving this compound and its structural relatives, with a particular focus on its role as a synthetic intermediate and the applications of related polymeric materials.
By adhering to this scope, the article will serve as an informative resource for researchers and students interested in the chemistry and applications of β-amino esters.
Compound Data Tables
Below are interactive tables detailing the properties and identifiers for the chemical compounds discussed in this article.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(benzylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-15-12(14)8-9-13-10-11-6-4-3-5-7-11/h3-7,13H,2,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTJHQFFNDLDPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178222 | |
| Record name | Ethyl N-benzyl-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23583-21-3 | |
| Record name | N-(Phenylmethyl)-β-alanine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23583-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl N-benzyl-beta-alaninate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023583213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23583-21-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74954 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl N-benzyl-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl N-benzyl-β-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.584 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Ethyl 3 Benzylamino Propanoate and Analogues
Established Synthetic Routes for β-Amino Esters
Traditional methods for preparing β-amino esters have been refined over the years, with the aza-Michael addition being one of the most fundamental and widely utilized reactions.
Michael Addition Reactions for β-Amino Ester Synthesis
The aza-Michael reaction, which involves the conjugate addition of an amine to an electron-deficient alkene like an acrylate (B77674), is a primary method for synthesizing β-amino esters. researchgate.netresearchgate.net The reaction between benzylamine (B48309) and ethyl acrylate directly yields Ethyl 3-(benzylamino)propanoate. This transformation is a key step in the synthesis of various N-substituted β-amino acid derivatives. mdpi.com
In a move towards greener and more efficient chemistry, solvent-free (neat) conditions for the aza-Michael addition have been successfully developed. researchgate.net Researchers have demonstrated that a variety of amines can react with α,β-unsaturated esters and other Michael acceptors without any solvent, often leading to excellent yields of the corresponding β-amino derivatives. researchgate.net This approach not only simplifies the reaction setup and workup but also reduces environmental impact by eliminating volatile organic solvents. researchgate.netresearchgate.net For instance, the reaction can be performed by simply mixing the amine and the alkene, sometimes with gentle heating or grinding at room temperature. researchgate.net Microwave irradiation has also been employed to promote solvent-free Michael additions, resulting in rapid synthesis of N-aryl functionalized β-amino esters. researchgate.net
A study detailed a solvent-free protocol where various primary and secondary amines were reacted with electron-deficient alkenes in the presence of silica (B1680970) gel. thieme-connect.com The reactions were typically complete after several hours of stirring at an appropriate temperature, yielding the desired β-amino esters in good to excellent yields after a simple workup procedure. thieme-connect.com
Table 1: Examples of Solvent-Free Aza-Michael Addition
| Amine | Michael Acceptor | Conditions | Yield | Reference |
|---|---|---|---|---|
| Aniline (B41778) | Methyl Acrylate | Neat, 60°C, 4h (with catalyst) | 97% | tandfonline.com |
| Benzylamine | Ethyl Acrylate | Neat, RT, 24h | 95% | researchgate.net |
| Various Amines | Various Acrylates | Neat, Room Temp to 80°C | 82-100% | researchgate.net |
| Benzylamine | Methyl Methacrylate | Microwave, Neat (with DBU) | High | mdpi.com |
The efficiency of the aza-Michael addition is often enhanced by the use of catalysts. A wide array of catalysts, including both Lewis acids and bases, have been investigated. For solvent-free reactions, solid-supported catalysts are particularly advantageous as they are easily separated from the reaction mixture and can often be recycled. thieme-connect.com
Commonly used catalysts include:
Silica Gel: Activated silica gel has been shown to effectively promote the conjugate addition of amines to alkenes under solvent-free conditions, offering good yields and the benefit of being a recyclable surface. thieme-connect.com
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): This organic base is an effective catalyst for the aza-Michael addition of benzylamine to various acrylates, often under microwave irradiation and solvent-free conditions, leading to reduced reaction times and high yields. mdpi.comresearchgate.net
Metal Chlorides: Catalysts like silica-supported aluminum chloride have proven to be highly efficient for the Michael addition of amines, particularly aromatic amines, under solvent-free conditions. tandfonline.com Other metal salts such as ceric ammonium (B1175870) nitrate (B79036) (CAN), zirconium(IV) chloride, and samarium(III) triflate have also been used. tandfonline.comorganic-chemistry.org
Acidic Alumina (B75360): Used as a heterogeneous catalyst, acidic alumina facilitates the selective mono-addition of primary amines to ethyl acrylate under solventless conditions, producing high yields. researchgate.net
Iodine: Molecular iodine, sometimes on an acidic alumina support, can significantly accelerate Michael-type reactions. researchgate.net
Table 2: Comparison of Catalyst Systems for Aza-Michael Additions
| Catalyst | Reactants | Conditions | Key Advantage | Reference |
|---|---|---|---|---|
| Silica Gel | Amines + Acrylates | Solvent-free, heat | Recyclable, simple workup | thieme-connect.com |
| DBU | Benzylamine + Acrylates | Solvent-free, microwave | Reduces reaction times, high yields | mdpi.comresearchgate.net |
| Silica-supported AlCl₃ | Aniline + Methyl Acrylate | Solvent-free, 60°C | Highly efficient, catalyst is easily separated | tandfonline.com |
| Acidic Alumina | Primary Amines + Ethyl Acrylate | Solvent-free | Selective for mono-adducts, high yields | researchgate.net |
| Ceric Ammonium Nitrate (CAN) | Amines + α,β-Unsaturated Carbonyls | Water | Mild conditions, procedurally simple | organic-chemistry.org |
Chemo-Enzymatic Synthesis Approaches
Biocatalysis offers a green and highly selective alternative for the synthesis of β-amino esters. Enzymes can operate under mild conditions, often exhibiting high regio- and stereoselectivity, which is difficult to achieve with conventional chemical methods. nih.govresearchgate.net
Lipases, in particular, have been successfully employed to catalyze the aza-Michael addition. In a notable study, Lipase (B570770) TL IM from Thermomyces lanuginosus was used for the Michael addition of various aromatic amines to acrylates. mdpi.com This enzymatic approach was adapted into a continuous-flow microreactor system, which allowed for the rapid synthesis of 17 different β-amino acid esters with short residence times (30 minutes) and good yields, using methanol (B129727) as a green reaction medium. mdpi.com The optimal conditions for the reaction between aniline and methyl acrylate were found to be 35°C with a 1:4 molar ratio of the substrates. mdpi.com
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, represent a highly efficient synthetic strategy. These reactions are valued for their atom economy, simplicity, and ability to rapidly generate molecular complexity.
For the synthesis of β-amino esters, Mannich-type reactions are a prominent MCR approach. organic-chemistry.org For example, a three-component Mannich reaction involving an aldehyde, an amine, and a silyl (B83357) ketene (B1206846) acetal (B89532) can be used to generate β-amino esters. organic-chemistry.org Catalytic amounts of diarylborinic acid esters have been shown to efficiently promote these reactions, affording β-amino esters selectively. organic-chemistry.org Another approach involves a one-pot, three-component reaction between an aromatic aldehyde, a β-keto ester, and a nitrile in the presence of acetyl chloride and cyanuric chloride in an aqueous medium to yield β-acetamido esters. organic-chemistry.org
Advanced Synthetic Strategies and Innovations
Modern organic synthesis continually seeks to improve upon established methods by introducing novel technologies and strategies. For the synthesis of this compound and its analogues, innovations have focused on increasing reaction speed, efficiency, and sustainability.
One significant advancement is the use of microwave irradiation . As seen in the work with DBU catalysts, microwaves can dramatically shorten reaction times for aza-Michael additions from hours to minutes, often under solvent-free conditions. mdpi.comresearchgate.net
Another key innovation is the development of continuous-flow synthesis . As demonstrated in chemo-enzymatic methods, performing reactions in microreactors allows for precise control over parameters like temperature and residence time, leading to high efficiency, safety, and scalability. mdpi.com The lipase-catalyzed synthesis of β-amino acid esters in a continuous-flow system highlights the potential of this technology to provide a fast and green biotransformation process. mdpi.com
The synthesis of poly(β-amino ester)s, which are important biodegradable polymers, has also driven innovation. These polymers are typically synthesized via Michael addition of amines to diacrylates. researchgate.netrsc.orgcngb.orgnih.gov Research in this area has focused on optimizing polymerization through high-throughput screening methods and exploring environmentally friendly techniques like microwave-assisted polymerization without the need for solvents or catalysts. rsc.orgcngb.org
Continuous Flow Synthesis Techniques
Continuous flow chemistry has emerged as a powerful alternative to traditional batch synthesis, offering improved process efficiency, better control over reaction parameters, and enhanced safety. mdpi.comnih.gov This methodology is particularly advantageous for the synthesis of β-amino acid esters.
One notable application is the lipase-catalyzed Michael addition of aromatic amines to acrylates in a continuous-flow microreactor. mdpi.com In a study, Lipase TL IM from Thermomyces lanuginosus was effectively used to catalyze this reaction. mdpi.com The process involves pumping solutions of the aromatic amine and the acrylate through a reactor coil packed with the immobilized enzyme. mdpi.com This technique boasts several green chemistry features, including the use of methanol as a solvent, short residence times (e.g., 30 minutes), and the use of a readily available biocatalyst. mdpi.com The small dimensions of microreactors facilitate superior heat exchange and mixing, leading to increased productivity and reduced waste generation. mdpi.com
Researchers have also developed fully continuous four-step processes for preparing β-amino acids from α-amino acids using the Arndt–Eistert homologation approach. rsc.org Furthermore, the synthesis of β-aminoketones, which can be seen as masked vinyl ketone equivalents, has been successfully translated from batch to continuous flow mode, achieving high yields with residence times under 90 seconds at elevated temperatures. nih.gov These examples underscore the potential of continuous flow systems to make the synthesis of β-amino ester analogues more efficient and scalable. mdpi.comnih.gov
Enantioselective Synthesis of β-Amino Esters and Derivatives
The biological activity of many compounds is dependent on their specific stereochemistry, making the enantioselective synthesis of β-amino esters a critical area of research. acs.orgnih.gov These enantiomerically pure compounds are fundamental building blocks for β-lactams, β-peptides, and other bioactive molecules. tandfonline.comtandfonline.comrsc.org
Several strategies have been developed to achieve high enantioselectivity:
Chiral Auxiliaries: A practical, large-scale synthesis of β-amino esters has been demonstrated using a chiral imine derived from (S)-phenylglycinol. acs.orgnih.gov This method involves the coupling of the chiral imine with a Reformatsky reagent, followed by oxidative cleavage to yield the desired β-amino ester with high enantiomeric excess (ee > 99%). nih.gov
Catalytic Asymmetric Conjugate Addition: This is one of the most important methods for accessing chiral β-amino acid derivatives from readily available α,β-unsaturated carbonyl compounds. nih.gov Copper-catalyzed hydroamination, for instance, has been achieved through a ligand-controlled reversal of hydrocupration regioselectivity, allowing the synthesis of enantioenriched β-amino acid derivatives. nih.gov
Enzymatic Resolution: Lipases have been successfully used for the kinetic resolution of racemic β-amino esters. For example, the hydrolysis of racemic ethyl 3-amino-3-arylpropanoate hydrochloride salts catalyzed by lipase PSIM can produce both the unreacted (R)-ester and the (S)-acid product with excellent enantiomeric excess (≥99%). mdpi.com
These methods provide robust pathways to a wide variety of optically active β-amino esters, which are essential for the development of new therapeutic agents. acs.orgorganic-chemistry.org
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has gained considerable attention as a green chemistry strategy that often leads to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. tandfonline.comtandfonline.com
This technology has been effectively applied to the synthesis of β-amino ester derivatives. For instance, a rapid and efficient two-step, microwave-assisted synthesis of β-amino-α,β-unsaturated esters has been reported. tandfonline.comtandfonline.com The reactions were performed without a catalyst and provided excellent yields in short reaction times. tandfonline.com The application of microwave irradiation did not negatively affect the yields or the geometry of the products. tandfonline.com
Another example is the microwave-assisted synthesis of β-1,2,3-triazolyl-α-amino esters. scielo.brresearchgate.net In this process, an alkyne-functionalized amine is reacted with various organic azides under microwave irradiation in the presence of a copper(I) catalyst. scielo.brresearchgate.net The sealed reaction vessel is heated to 100 °C for just 5 minutes, resulting in good yields of the desired triazole products. scielo.br These studies demonstrate that microwave assistance is a valuable tool for the rapid and efficient synthesis of β-amino ester analogues. tandfonline.comscielo.br
Optimization of Reaction Conditions and Yields
Systematic optimization of reaction parameters is crucial for maximizing the yield and purity of the target compound while minimizing waste and cost. For the synthesis of this compound and its analogues, key parameters include the choice of catalyst, solvent, temperature, and the molar ratio of reactants.
In the lipase-catalyzed continuous-flow synthesis of β-amino acid esters, several factors were optimized. mdpi.com
| Parameter | Tested Range/Options | Optimal Condition | Outcome |
| Catalyst | Lipozyme TL IM, Lipase AY, Lipase AK, PPL, CAL-B | Lipozyme TL IM | Highest reaction yield. mdpi.com |
| Solvent | Methanol, Ethanol, Acetonitrile, etc. | Methanol | Best reaction yield achieved. mdpi.com |
| Temperature | 30 °C to 55 °C | 35 °C | Achieved the best yield (80.3%); higher temperatures did not improve the yield. mdpi.com |
| Substrate Molar Ratio | Aniline/methyl acrylate from 1:1 to 1:6 | 1:4 | Resulted in the highest yield; higher ratios favored double Michael addition. mdpi.com |
In other synthetic approaches, such as the amination of β-hydroxyl acid esters, a cooperative catalysis system involving a ruthenium catalyst and a Brønsted acid additive was optimized. researchgate.net Screening of solvents, reaction temperature, and catalyst loading was performed to achieve perfect conversion and selectivity, overcoming the tendency for β-elimination. researchgate.net Similarly, studies on the synthesis of poly(β-amino ester)s have systematically investigated the impact of amine/diacrylate stoichiometric ratios to control molecular weight and end-group functionality, which in turn affects their performance in applications like gene delivery. researchgate.net
Purification and Isolation Methodologies in β-Amino Ester Synthesis
After the synthesis, the desired β-amino ester must be separated from unreacted starting materials, catalysts, solvents, and byproducts. The choice of purification method depends on the physical and chemical properties of the target compound and the impurities present.
Column Chromatography: This is a widely used technique for the purification of β-amino esters. mdpi.comcambridge.org The crude reaction mixture is passed through a column packed with a stationary phase, typically silica gel. researchgate.net A solvent or a mixture of solvents (eluent) is used to move the components through the column at different rates, allowing for their separation. cambridge.org For example, in the synthesis of N-alkyl-β-amino esters from dendrimeric intermediates, the final products were purified by column chromatography using ethyl acetate (B1210297) as the eluent. cambridge.org
Crystallization: This method is effective for isolating solid compounds. It involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool, causing the desired compound to crystallize out in a pure form. This technique is particularly useful for obtaining enantiomerically pure compounds after resolution. A general method for the isolation of free amino acids involves their conversion to crystalline N-t-butyloxycarbonyl amino acid phenacyl esters. nih.gov
Acid-Base Extraction: The basic nature of the amino group in β-amino esters allows for purification via acid-base extraction. The compound can be protonated with an acid to form a water-soluble salt, which can be separated from non-basic impurities. Subsequent neutralization with a base regenerates the pure β-amino ester.
Size Exclusion Chromatography (SEC): For polymeric β-amino esters (PBAEs), traditional purification methods like dialysis can be slow and lead to degradation. SEC has been used as a rapid alternative to remove excess reagents (e.g., thiols) in under 20 minutes without causing significant polymer degradation. digitellinc.com
Analytical Techniques for Structural Elucidation and Purity Assessment
To confirm the identity and purity of the synthesized this compound and its analogues, a combination of spectroscopic and spectrometric techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the structure of organic molecules.
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, characteristic signals would include a triplet for the methyl protons (CH₃) of the ethyl ester, a quartet for the methylene (B1212753) protons (CH₂O) of the ethyl ester, two triplets for the two methylene groups of the propanoate backbone, a singlet for the benzylic protons (CH₂Ar), and multiplets for the aromatic protons. guidechem.com
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The spectrum for this compound would display distinct peaks for the ester carbonyl carbon, the aromatic carbons, and the various aliphatic carbons in the structure. guidechem.comchemicalbook.com
Mass Spectrometry (MS): This technique determines the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. It provides a precise molecular weight and can offer structural information through fragmentation patterns. mdpi.comnih.gov Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for analyzing β-amino esters. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, key absorption bands would be observed for the N-H stretch (around 3325 cm⁻¹), the ester carbonyl (C=O) stretch (around 1732 cm⁻¹), and aromatic C=C stretches.
Gel Permeation Chromatography (GPC): For polymeric β-amino esters, GPC (also known as Size Exclusion Chromatography) is essential for determining the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI), which are critical parameters defining the polymer's properties. frontiersin.org
These analytical methods, often used in combination, provide a comprehensive characterization of the synthesized β-amino esters, confirming their structure and assessing their purity. mdpi.comfrontiersin.org
Mechanistic Investigations of Reactions Involving Ethyl 3 Benzylamino Propanoate
Reaction Mechanisms of β-Amino Ester Formation
The principal route to synthesizing Ethyl 3-(benzylamino)propanoate is the aza-Michael addition, a type of conjugate addition. This reaction involves the addition of a nitrogen nucleophile, in this case, benzylamine (B48309), to an α,β-unsaturated carbonyl compound, ethyl acrylate (B77674). rsc.orgresearchgate.net This transformation is fundamental for creating C-N bonds and is widely used in the production of β-amino esters and other nitrogen-containing compounds. nih.govgeorgiasouthern.edu
Nucleophilic Attack Pathways and Intermediates
The mechanism of the aza-Michael addition between benzylamine and ethyl acrylate commences with the nucleophilic attack of the amine's lone pair of electrons on the β-carbon of the ethyl acrylate molecule. researchgate.net This step is the cornerstone of the reaction, leading to the formation of a transient intermediate.
Computational studies and mechanistic analyses of similar aza-Michael additions suggest two predominant pathways for the reaction following the initial nucleophilic attack:
Zwitterionic Intermediate Pathway: The initial attack leads to the formation of a zwitterionic intermediate, which possesses both a positive charge on the nitrogen atom and a negative charge on the enolate oxygen. This intermediate is often stabilized by polar aprotic solvents. nih.govnih.gov The reaction proceeds through a subsequent proton transfer, which can be facilitated by another amine molecule acting as a shuttle, to yield the final neutral β-amino ester product. nih.govacs.org
Concerted Pathway: An alternative mechanism proposes a concerted process where the C-N bond formation and the proton transfer occur simultaneously through a cyclic transition state. In this model, the amine proton is transferred to the carbonyl oxygen of the ester group at the same time as the new C-N bond is formed. researchgate.net
The prevailing pathway can be influenced by factors such as the solvent, the presence of catalysts, and the specific nature of the reactants. nih.govacs.org For the reaction of primary amines like benzylamine with ethyl acrylate, computational analysis indicates a preference for a mechanism involving a zwitterionic intermediate, followed by a rate-determining, amine-assisted proton transfer. acs.org
Role of Catalysis in Reaction Mechanisms
While the aza-Michael addition can proceed without a catalyst, particularly with highly nucleophilic amines, the use of catalysts is common to enhance reaction rates and yields. nih.govauburn.edu Catalysts function by activating either the amine nucleophile (Lewis base) or the acrylate acceptor (Lewis acid). georgiasouthern.eduauburn.edu
Base Catalysis: Organic bases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can be used to deprotonate the amine, increasing its nucleophilicity and facilitating the attack on the Michael acceptor. A solvent-free protocol using catalytic amounts of DBU has been shown to be effective for the addition of benzylamine to various α,β-unsaturated esters. mdpi.com
Acid Catalysis: Lewis acids (e.g., LiClO₄, FeCl₃, InCl₃) or Brønsted acids can activate the ethyl acrylate by coordinating to the carbonyl oxygen. auburn.eduresearchgate.net This coordination increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack by the amine. This approach is particularly useful when dealing with less reactive amines. auburn.edu
Enzyme Catalysis: Lipases, such as those from Pseudomonas stutzeri and Chromobacterium viscosum, have demonstrated the ability to catalyze the aza-Michael addition of various amines to acrylates with high selectivity. acs.org
Ionic Liquids: Ionic liquids have also been employed as catalysts, offering a greener approach to the aza-Michael reaction by promoting the reaction under mild conditions. rsc.org
The choice of catalyst is crucial and can significantly influence the reaction mechanism and efficiency. researchgate.net
Intramolecular vs. Intermolecular Processes
The formation of this compound from benzylamine and ethyl acrylate is a classic intermolecular reaction , where two separate molecules react to form a new, larger molecule. researchgate.net
However, once formed, β-amino esters like this compound or their derivatives can potentially undergo subsequent intramolecular reactions . These ring-closing reactions are a powerful tool for synthesizing various heterocyclic compounds. acs.orgnih.govnih.gov For example, under specific conditions, the nitrogen atom or the enolate of the ester could act as an internal nucleophile. A notable intramolecular process is the cyclization of β-amino esters to form β-lactams, which often involves the formation of an ester enolate that then attacks an imine or a related functional group within the same molecule. acs.orgnih.gov While specific studies on the intramolecular cyclization of this compound itself are not prevalent, the general reactivity pattern of β-amino acids and their esters is well-established as a route to diverse cyclic structures. nih.gov
Kinetic Studies and Reaction Rate Analysis
Specific kinetic studies detailing the reaction rates, rate constants, and activation energies for the synthesis of this compound are not extensively documented in publicly available literature. However, kinetic analyses of the broader aza-Michael reaction class provide significant insights into the factors governing its speed. nih.govresearchgate.net
The rate of the aza-Michael addition is influenced by several key variables:
Reactant Concentration: The reaction order can change depending on the concentration of the amine reactant. researchgate.net
Catalyst: The presence and nature of a catalyst are paramount. The effectiveness of Lewis acid catalysts, for instance, has been shown to be proportional to their acidity. researchgate.net
Solvent: The choice of solvent plays a critical role. Polar aprotic solvents like DMSO are known to enhance reaction kinetics by effectively stabilizing the zwitterionic intermediate that forms during the reaction. nih.gov
Temperature: As with most chemical reactions, temperature affects the rate, with higher temperatures generally leading to faster reactions, although they can also promote side reactions like the isomerization of the Michael acceptor. mdpi.comresearchgate.net
A detailed computational study on the aza-Michael addition of amines to acrylates has provided calculated thermodynamic and kinetic parameters for the elementary steps, which can be used in microkinetic models to predict reaction behavior. nih.govacs.org These models reveal that for primary amines, the rate-limiting step is typically the amine-assisted proton transfer following the formation of the zwitterionic intermediate. acs.org
To illustrate the type of data generated in such a study, a hypothetical kinetic data table is presented below.
| Entry | Catalyst | Solvent | Temperature (°C) | Observed Rate Constant (kobs, M-1s-1) |
|---|---|---|---|---|
| 1 | None | Toluene | 25 | 1.2 x 10-4 |
| 2 | None | DMSO | 25 | 8.5 x 10-4 |
| 3 | DBU (10 mol%) | Toluene | 25 | 3.1 x 10-3 |
| 4 | LiClO4 (10 mol%) | Toluene | 25 | 5.5 x 10-3 |
| 5 | LiClO4 (10 mol%) | Toluene | 50 | 1.8 x 10-2 |
This table is for illustrative purposes only and does not represent actual experimental data.
Computational Chemistry Approaches to Mechanistic Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the detailed mechanisms of reactions like the aza-Michael addition. auburn.eduauburn.edunih.gov These theoretical approaches allow researchers to map out the potential energy surface of a reaction, providing deep insights that are often difficult to obtain through experimental means alone. researchgate.netnih.gov
For the formation of this compound, computational studies can:
Identify Intermediates and Transition States: DFT calculations can optimize the geometries of reactants, products, intermediates (like the zwitterionic species), and the transition states that connect them. researchgate.netmdpi.com
Calculate Activation Energies: By determining the energies of the transition states relative to the reactants, computational models can predict the activation barriers for different reaction pathways. acs.org This helps to identify the most likely mechanism and the rate-limiting step. For example, DFT calculations have been used to compare the activation energies for different proton transfer pathways. nih.govresearchgate.net
Elucidate the Role of Catalysts and Solvents: Theoretical models can explicitly include catalyst and solvent molecules to understand how they interact with the reactants and intermediates to lower the activation energy and stabilize key structures. auburn.eduresearchgate.net
Predict Selectivity: In cases where stereochemistry is a factor, DFT can be used to calculate the energies of diastereomeric transition states to predict which stereoisomer will be formed preferentially. jmaterenvironsci.com
A typical output from a computational study would include the relative Gibbs free energies of the stationary points along a proposed reaction pathway, as illustrated in the hypothetical table below for a catalyzed aza-Michael reaction.
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Reactants | Benzylamine + Ethyl Acrylate | 0.0 |
| TS1 | Transition State for C-N bond formation | +15.2 |
| Intermediate | Zwitterionic Adduct | +5.8 |
| TS2 | Transition State for Proton Transfer | +18.5 |
| Product | This compound | -12.7 |
This table is for illustrative purposes only and does not represent actual calculated data.
Such computational investigations have been crucial in confirming that for many aza-Michael additions, the initial C-N bond formation is followed by a separate, often rate-limiting, proton transfer step, solidifying our understanding of the zwitterionic mechanism. nih.govacs.orgresearchgate.net
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating reaction mechanisms, providing a balance between computational cost and accuracy. In the context of reactions involving this compound, DFT calculations can be employed to map out the potential energy surface of a reaction, identifying key stationary points such as reactants, products, intermediates, and transition states.
A pivotal reaction for the synthesis of this compound is the aza-Michael addition of benzylamine to ethyl acrylate. auburn.edumdpi.com DFT studies on analogous aza-Michael additions have shed light on the plausible mechanistic pathways. marmara.edu.tr Two primary mechanisms are often considered: a direct 1,4-conjugate addition and a 1,2-addition followed by a proton transfer.
Computational investigations using DFT methods, such as the M06-2X functional with a suitable basis set like 6-311+G(d,p), can be used to calculate the energies of the species involved in each step of these pathways. marmara.edu.tr For the aza-Michael addition of amines to acrylates, it has been shown that the reaction often proceeds through a zwitterionic intermediate formed via a 1,2-addition. marmara.edu.tr This is followed by a rate-determining, amine-assisted proton transfer to yield the final product. The presence of substituents on the amine or the acrylate can influence the competition between the 1,2- and 1,4-addition pathways. marmara.edu.tr
The choice of solvent is also a critical factor that can be modeled using DFT calculations, often through implicit solvation models like the Conductor-like Screening Model (COSMO). marmara.edu.tr Polar aprotic solvents have been shown to accelerate the reaction, a trend that can be rationalized by the stabilization of charged intermediates and transition states. auburn.edu
Quantum Chemical Descriptors in Reactivity Prediction
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity. These descriptors provide a quantitative basis for understanding and correlating the chemical behavior of molecules. For this compound, several quantum chemical descriptors can be calculated to predict its reactivity in various transformations.
Key descriptors include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). For this compound, the nitrogen atom of the benzylamino group is expected to be a primary contributor to the HOMO, making it the likely site for nucleophilic attack.
Chemical Hardness and Softness: Chemical hardness (η) and its inverse, softness (S), are measures of a molecule's resistance to changes in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. These descriptors are useful in predicting the outcome of reactions based on the Hard and Soft Acids and Bases (HSAB) principle.
Electrophilicity Index (ω): This descriptor, introduced by Parr, provides a measure of the global electrophilic nature of a molecule. It is calculated from the electronic chemical potential and chemical hardness.
Fukui Functions: These functions indicate the change in electron density at a particular point in a molecule when an electron is added or removed. They are used to identify the most reactive sites for nucleophilic and electrophilic attacks.
Studies on similar β-amino acids have utilized these descriptors to understand their redox properties and relative stabilities. nih.govresearchgate.net For instance, the calculated absolute oxidation and reduction potentials can serve as criteria for antioxidant capacity. nih.gov
Below is a hypothetical table of quantum chemical descriptors for this compound, which could be generated from DFT calculations.
| Descriptor | Value (Arbitrary Units) | Interpretation |
| HOMO Energy | -6.2 eV | Indicates the electron-donating ability (nucleophilicity). |
| LUMO Energy | 0.5 eV | Indicates the electron-accepting ability (electrophilicity). |
| HOMO-LUMO Gap | 6.7 eV | Relates to the chemical stability and reactivity. |
| Chemical Hardness (η) | 3.35 eV | Measures the resistance to deformation of the electron cloud. |
| Electrophilicity Index (ω) | 1.5 au | Quantifies the global electrophilic nature. |
This table is for illustrative purposes and the values are not from actual calculations on this compound.
Conformational Analysis of Transition States and Intermediates
In the context of the aza-Michael addition to form this compound, the transition state for the proton transfer step is of particular interest. The relative orientation of the zwitterionic intermediate and the assisting amine molecule will dictate the activation energy of this step. Computational methods can be used to locate and characterize the geometries of these transition states.
Furthermore, the flexibility of the this compound molecule itself is important. The presence of single bonds allows for rotation, leading to various conformers. The relative energies of these conformers, and the energy barriers between them, can be calculated. This is particularly relevant when considering cyclization reactions or reactions where the molecule needs to adopt a specific conformation to interact with a catalyst or another reactant.
For enzymatic reactions, it is well-established that significant conformational changes can occur during catalysis. nih.gov While non-enzymatic reactions may not exhibit such dramatic changes, the principle of conformational selection and induced fit can still be relevant. The reactants may need to adopt a specific conformation to enter the transition state, and the stability of this conformation will influence the reaction rate.
The study of conformational transitions in high-energy protein conformations during catalysis provides a paradigm for how structural changes can be coupled to chemical transformations. nih.gov Similar principles, albeit on a smaller scale, can be applied to understand the role of conformation in the reactions of this compound.
Applications and Advanced Research Directions of Ethyl 3 Benzylamino Propanoate
Role as a Reagent in Organic Synthesis
The reactivity of Ethyl 3-(benzylamino)propanoate, particularly its nucleophilic nature, allows it to participate in various chemical transformations, making it a key component in the construction of diverse molecular architectures.
Construction of Complex Organic Molecules
This compound is instrumental as a precursor in the synthesis of various heterocyclic and complex organic structures. Its utility is notably demonstrated in the preparation of dihydropyrimidinediones through microwave-assisted reactions with phenyl methoxycarbamate. This process likely involves a nucleophilic attack and subsequent cyclization, with the reaction kinetics enhanced by microwave irradiation.
Furthermore, this compound is a key intermediate in the synthesis of the anticoagulant drug Dabigatran etexilate. The synthesis involves a series of sequential coupling, reduction, and cyclization steps where this compound serves as a critical starting material. Its derivatives have also found application in fragment-based screening for inhibitors of protein-protein interactions, such as those involving WDR5, showcasing its versatility in medicinal chemistry research.
| Application | Synthetic Role of this compound | Resulting Molecule Type |
| Microwave-assisted synthesis | Precursor | Dihydropyrimidinediones |
| Anticoagulant drug synthesis | Key intermediate | Dabigatran etexilate |
| Fragment-based screening | Derivative precursor | WDR5 protein-protein interaction inhibitors |
Applications in Stereoselective Synthesis
While the core structure of this compound is achiral, its derivatives can be employed in stereoselective synthesis. However, direct applications of this compound itself as a chiral auxiliary or in a widely established stereoselective reaction are not extensively documented in the reviewed literature. The development of chiral variants or its use in conjunction with chiral catalysts could potentially unlock its application in asymmetric synthesis, an area ripe for future exploration. Research into the asymmetric reduction of related ketoesters has shown the potential for creating chiral molecules, a strategy that could theoretically be adapted for derivatives of this compound. researchgate.net
Intermediate in Pharmaceutical Development and Medicinal Chemistry
The structural motif of this compound is present in several classes of therapeutic agents, making it a valuable intermediate in the synthesis of various pharmaceuticals.
Synthesis of β-Agonist Prodrugs for Dermatological Applications
This compound is a recognized intermediate in the synthesis of dipivaloyloxyphenyl aminopropionate β-agonist prodrugs. These prodrugs are designed for the treatment of dermatological conditions such as psoriasis. The benzylamino propanoate core provides a scaffold that, upon further functionalization, yields the final active pharmaceutical ingredient. Bambuterol, a long-acting β-adrenoceptor agonist and a prodrug of terbutaline, shares structural similarities, highlighting the importance of this chemical class in bronchodilator and anti-asthmatic drug development. nih.gov
| Therapeutic Area | Prodrug Class | Specific Application | Intermediate Role |
| Dermatology | Dipivaloyloxyphenyl aminopropionate β-agonist | Psoriasis | Key building block |
Development of Orexin-2 Receptor Antagonists
The compound plays a crucial role in the synthesis of spiropiperidine-based orexin-2 receptor (OX2R) antagonists. Orexin (B13118510) receptors are involved in regulating the sleep-wake cycle, and their antagonists are a modern class of drugs for treating insomnia. nih.gov While specific synthesis pathways for drugs like suvorexant, a dual orexin receptor antagonist, may start from different chiral precursors, the fundamental benzylamino-ester structure within this compound makes it a relevant and valuable building block for the exploration of new orexin receptor modulators. fao.orgresearchgate.netgoogle.com The synthesis of these complex molecules often involves multiple steps, including the formation of a diazepane ring, where derivatives of this compound could be utilized. fao.orgresearchgate.net
Contributions to Peptide-Based Therapeutics and Peptidomimetics
This compound is utilized in solution-phase peptide synthesis. sigmaaldrich.com Peptides and peptidomimetics represent a significant and growing class of therapeutics due to their high specificity and potency. nih.gov The stability and reactivity of this compound make it a suitable building block for constructing these complex molecules. Peptidomimetics, which are designed to mimic natural peptides but with improved properties like stability and oral bioavailability, often incorporate non-natural amino acid-like structures. nih.gov The N-benzyl-β-alanine ethyl ester structure of the title compound provides a scaffold that can be integrated into peptide chains to create novel therapeutic agents. amerigoscientific.com
Potential in Insecticide Development
The agricultural sector is in a continuous search for novel and effective insecticides to manage pest populations, often seeking compounds with new modes of action to combat resistance. nih.gov this compound has been identified as a valuable intermediate in the synthesis of innovative insecticides. Its chemical structure allows it to be a precursor for more complex molecules designed to target biological systems in insects.
Relevance in Anticancer and Antimicrobial Research
The search for new therapeutic agents to combat cancer and microbial infections is a cornerstone of pharmaceutical research. This compound and its derivatives are implicated in these fields, primarily through their use in synthesizing larger, more complex molecules with biological activity.
In anticancer research, derivatives of β-amino propanoic acid have been used to create novel compounds with antiproliferative properties. For instance, a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives were synthesized and evaluated for their ability to inhibit the growth of cancer cells. mdpi.com This highlights how the basic structure of a β-amino ester can be a starting point for developing potential chemotherapeutic agents. Furthermore, this compound is a monomer used in creating a class of polymers known as poly(β-amino esters) (PBAEs), which are extensively researched as delivery vehicles for anticancer drugs. rsc.orgrug.nlnih.gov These polymers can encapsulate therapeutic agents, enhancing their delivery to tumor cells. frontiersin.org
In the realm of antimicrobial research, esters are recognized for their ability to inhibit the growth of various microorganisms. patsnap.com While research on this compound itself is specific, related compounds like ethyl propanoate are studied for their potential to enhance the efficacy of existing antibiotics and as standalone antimicrobial agents. patsnap.compatsnap.com Some research has focused on synthesizing novel compounds with antimicrobial properties, such as ethyl 3-(5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)propanoate, demonstrating the utility of the propanoate structure in this area. patsnap.com PBAE polymers, derived from monomers like this compound, can also be designed to have direct antimicrobial activity by disrupting bacterial membranes. researchgate.net
Biologically Active Poly(β-amino esters) (PBAEs) and Their Applications
Poly(β-amino esters) (PBAEs) are a class of biodegradable and pH-responsive polymers that have garnered significant interest for biomedical applications. rug.nlnih.gov These polymers are synthesized using monomers such as this compound, and their versatility allows for the creation of a vast library of polymers with tunable properties. rug.nl
Synthesis of PBAEs via Michael Addition Polymerization
The primary method for synthesizing PBAEs is through the step-growth polymerization known as Michael addition. researchgate.netresearchgate.net This reaction typically involves the addition of a nucleophile, such as an amine, to an α,β-unsaturated carbonyl compound, like a diacrylate. researchgate.netresearchgate.net
The process is valued for its simplicity and efficiency, often proceeding without the need for catalysts or solvents. mdpi.comrsc.org To create a library of PBAEs, various amine and diacrylate monomers can be combined. For example, a primary or secondary amine can react with a diacrylate ester. By carefully selecting the monomers and the stoichiometric ratio between them, polymers with different molecular weights and end-group functionalities (either amine or acrylate) can be produced. researchgate.net This synthetic flexibility is a key reason why PBAEs are so widely explored for various biomedical applications. rug.nl
Table 1: Key Features of Michael Addition Polymerization for PBAE Synthesis
| Feature | Description | Source |
| Reaction Type | Step-growth polymerization involving the addition of an amine to a diacrylate. | researchgate.netresearchgate.net |
| Monomers | Diverse library of amine-containing molecules (like this compound) and diacrylates. | rug.nl |
| Conditions | Often performed without solvents or catalysts. | mdpi.comrsc.org |
| Tunability | Allows for control over polymer molecular weight and end-group functionality. | researchgate.net |
| Advantages | Simple, efficient, and does not produce by-products, simplifying purification. | researchgate.net |
Application in Gene Delivery Systems
PBAEs have emerged as one of the leading classes of non-viral vectors for gene delivery. nih.govnih.gov Their cationic nature allows them to electrostatically interact with negatively charged nucleic acids (like DNA and RNA), causing them to condense and self-assemble into nanoparticles. nih.gov These nanoparticles, often called polyplexes, protect the genetic material from degradation and facilitate its entry into cells. nih.gov
A critical feature of PBAEs is their "proton sponge" effect. The tertiary amines in the polymer backbone become protonated in the acidic environment of the cell's endosomes. nih.gov This influx of protons leads to osmotic swelling and ultimately the rupture of the endosome, releasing the nucleic acid cargo into the cytoplasm where it can perform its function. nih.govnih.gov The ease with which PBAE structures can be modified allows researchers to screen large libraries to find polymers optimized for transfecting specific cell types with high efficiency. nih.govacs.org
Drug Delivery Systems and Controlled Release
Beyond gene therapy, PBAEs are highly effective carriers for conventional drugs, particularly in cancer therapy. rsc.orgnih.gov Their ability to form nanoparticles allows for the encapsulation of hydrophobic drugs, improving their solubility and bioavailability. rsc.org
The biodegradability of PBAEs is a major advantage for controlled drug release. researchgate.net The ester linkages in the polymer backbone are susceptible to hydrolysis, meaning the polymer can break down into smaller, non-toxic molecules that are easily cleared by the body. nih.gov This degradation can be tuned to control the rate at which the encapsulated drug is released. Furthermore, the pH-responsive nature of PBAEs enables targeted drug release. rsc.org The polymer is relatively stable at physiological pH (around 7.4) but can become more soluble or degrade faster in the slightly acidic environment of tumor tissues or within specific cellular compartments, triggering the release of the drug precisely where it is needed. rsc.org
Immunotherapy and Tissue Engineering Potential
The applications of PBAEs extend to the cutting-edge fields of immunotherapy and tissue engineering. In cancer immunotherapy, PBAEs are used as delivery vehicles for nucleic acids that can stimulate an anti-tumor immune response. url.edu For example, they can deliver DNA or RNA that encodes for antigens or adjuvants to immune cells, effectively functioning as a vaccine platform. mdpi.com The ability to target antigen-presenting cells and promote a robust immune response makes PBAEs a promising tool in developing next-generation cancer treatments. mdpi.comurl.edu
In tissue engineering, biomaterials are needed to provide structural support for cells and guide the formation of new tissue. researchgate.net PBAEs are being explored for these applications due to their biocompatibility and biodegradability. researchgate.net They can be fabricated into scaffolds or hydrogels that support cell adhesion and proliferation. researchgate.net By incorporating growth factors or other bioactive molecules within the PBAE matrix, these scaffolds can create a favorable environment for tissue regeneration. researchgate.net
Biocompatibility and Biodegradation Studies of PBAEs
Poly(β-amino ester)s (PBAEs) are a prominent class of cationic polymers recognized for their biodegradability and biocompatibility, making them suitable for a variety of drug delivery applications. google.comwipo.int The degradation of these polymers typically occurs through the hydrolysis of their ester bonds, which breaks down the polymer into smaller, non-toxic molecules that the body can easily clear. google.comrsc.org The rate and nature of this degradation can be controlled by altering the polymer's chemical structure, such as its hydrophobicity and molecular weight. nih.gov
The structure of the side chains in PBAEs is a critical factor that influences their degradation kinetics and, consequently, their biological interactions. epa.gov For instance, incorporating hydrophobic components, such as the benzyl (B1604629) group found in this compound, can enhance the stability of nanoparticles formulated from these polymers under physiological conditions. nih.gov Hydrophobic PBAEs tend to exhibit initial surface degradation, which then transitions to bulk degradation over time, a behavior that differs from more hydrophilic PBAEs that degrade more uniformly. researchgate.net
The degradation products of PBAEs are generally considered to be biocompatible. google.com The hydrolysis of the polymer backbone yields the original diol and a derivative of the β-amino acid used in the synthesis. These byproducts are typically well-tolerated. However, the immunological activity of PBAE particles can be dependent on the polymer's molecular weight, with stimulatory effects decreasing as the polymer degrades. nih.gov
Furthermore, PBAEs are pH-sensitive due to the protonation of the amine groups in their backbone in acidic environments. nih.govnih.gov This property is not only crucial for their function in applications like gene delivery, where it facilitates endosomal escape, but it also influences their degradation. The increased water uptake at lower pH levels can accelerate the hydrolysis of ester or other pH-sensitive linkages, such as ketals, that can be incorporated into the polymer backbone. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Functionalities
Influence of Substituent Patterns on Reactivity and Biological Profile
The biological and chemical properties of this compound and the polymers derived from it are intrinsically linked to their molecular structure. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to different parts of the molecule can tune its function for specific applications.
In the broader context of β-amino esters and related compounds, SAR studies have shown that:
Lipophilicity: Introducing a more lipophilic environment, for instance, at certain positions on a heterocyclic ring attached to a side chain, can be favorable for certain biological activities, such as enzyme inhibition. nih.gov
Substituent Position: The position of substituents on aromatic rings within the molecule can be critical. Modifications at different positions can lead to derivatives with equivalent or slightly improved activity. nih.gov
Isosteric Replacements: Replacing parts of the molecule with isosteres (groups with similar physical or chemical properties) can sometimes be detrimental to the compound's activity, highlighting the specific structural requirements for molecular interactions. nih.gov
The following table outlines potential modifications to the this compound structure and their predicted impact on its properties, based on general principles from SAR studies.
| Modification | Position of Change | Example of New Group | Predicted Impact on Properties |
| Altered N-Substituent | Nitrogen Atom | Methyl Group | Increased hydrophilicity, potentially faster degradation. |
| Altered N-Substituent | Nitrogen Atom | Long Alkyl Chain | Increased hydrophobicity, potentially slower degradation. |
| Ring Substitution | Benzyl Ring | Electron-withdrawing group (e.g., Nitro) | Decreased basicity of the amine, affecting pKa. |
| Ring Substitution | Benzyl Ring | Electron-donating group (e.g., Methoxy) | Increased basicity of the amine, affecting pKa. |
| Ester Group Variation | Ester Moiety | Propyl or Butyl Ester | Slower hydrolysis due to increased hydrophobicity. |
Conformational Effects on Molecular Interactions
The three-dimensional conformation of this compound is a key determinant of its interaction with biological targets. The molecule's flexibility, arising from several rotatable bonds, allows it to adopt various spatial arrangements. The interaction between the molecule and its biological target is governed by a complex interplay of forces, including electrostatic interactions, van der Waals forces, and hydrophobic effects. mdpi.com
The conformation of a molecule can significantly influence its binding affinity to a receptor or enzyme. For a molecule to be biologically active, it must adopt a conformation that is complementary to the binding site of its target. The presence of bulky groups, such as the benzyl group in this compound, can create steric hindrance, which limits the range of possible conformations and can influence the molecule's orientation within a binding pocket.
Computational modeling and techniques like 2D NMR analysis are valuable tools for studying the conformational preferences of molecules and their interactions. acs.org These methods can help to elucidate the relative configurations of different parts of the molecule and how these affect its biological function. For instance, in the development of inhibitors, understanding the optimal conformation for binding is essential for designing more potent and selective compounds.
The principles of conformational analysis are also critical in the design of polymers. The conformation and density of polymer chains on the surface of a nanoparticle, for example, can influence the accessibility of functional groups and the strength of adsorption of biomolecules. mdpi.com Therefore, understanding the conformational properties of monomers like this compound is essential for the rational design of polymeric biomaterials with tailored properties.
Challenges and Future Perspectives in Ethyl 3 Benzylamino Propanoate Research
Addressing Synthetic Challenges and Improving Efficiency
The predominant method for synthesizing Ethyl 3-(benzylamino)propanoate is the aza-Michael addition of benzylamine (B48309) to ethyl acrylate (B77674). This reaction can be performed using various catalytic systems and conditions. Common methods include using acidic alumina (B75360) as a catalyst under reflux or employing aluminum oxide in a solvent-free reaction at high temperatures. chemicalbook.com While these methods can produce a quantitative crude product, challenges related to reaction time, energy consumption, and scalability persist.
Research into related compounds highlights common industrial hurdles such as long reaction times, which can range from 24 to 100 hours, and moderate yields. google.com Future improvements are focused on catalyst development and process optimization. For instance, the use of more potent catalysts, such as trifluoromethanesulfonic acid in the synthesis of similar structures, has been shown to dramatically reduce reaction times to 16-20 hours and increase yields to over 80%. google.com
Another significant area for improvement is process intensification. The adoption of continuous flow reactors, as explored for similar esters, presents a promising avenue for enhancing heat and mass transfer, improving safety, and enabling more consistent and scalable production. patsnap.com This technology allows for precise control over reaction parameters, which is crucial for optimizing equilibrium-limited reactions and minimizing energy consumption. patsnap.compatsnap.com
| Aspect | Current Challenges | Future Strategies & Perspectives |
| Catalysis | Use of basic catalysts (e.g., alumina) can lead to long reaction times. chemicalbook.com | Development of highly active catalysts (e.g., organocatalysts, transition metal complexes) to accelerate reaction rates and improve yields. |
| Reaction Conditions | Often require elevated temperatures (reflux), increasing energy costs. chemicalbook.com | Optimization of solvent-free reaction conditions; exploration of microwave-assisted or ultrasound-assisted synthesis to reduce energy input and reaction time. |
| Process Technology | Primarily based on batch processing, which can have scalability and consistency issues. patsnap.com | Implementation of continuous flow reactors for enhanced control, safety, and efficiency. patsnap.com |
| Purification | Product purification often requires chromatographic techniques, which can be time-consuming and solvent-intensive. chemicalbook.com | Development of catalytic systems that yield high-purity products directly, minimizing the need for extensive downstream processing. |
Advancements in Stereocontrol and Enantioselective Synthesis
This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. Consequently, its direct synthesis does not require stereocontrol. However, the field of medicinal chemistry increasingly demands enantiomerically pure compounds, as different enantiomers of a chiral molecule can exhibit vastly different biological activities.
The future perspective in this domain lies in the development of synthetic routes to chiral analogs of this compound. This represents a significant challenge and a key area for future research. The development of asymmetric synthesis methods would allow for the creation of novel, enantiopure β-amino esters that could serve as building blocks for new pharmaceuticals. Research could focus on:
Asymmetric Aza-Michael Additions: Designing chiral catalysts (organocatalysts or metal-based) that can facilitate the enantioselective addition of benzylamine to prochiral acrylate derivatives.
Synthesis from Chiral Precursors: Utilizing starting materials from the chiral pool, such as enantiopure amino acids, to construct the desired chiral β-amino ester scaffold.
Currently, there is a notable gap in the literature regarding the enantioselective synthesis of this specific compound's derivatives, marking it as a promising frontier for synthetic organic chemists.
Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Methods
The structure of this compound is routinely confirmed using standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). nih.gov While these methods are excellent for characterization, they provide limited insight into the dynamic reaction process. The mechanism of its formation is generally understood as a nucleophilic addition, but a deeper, quantitative understanding is lacking.
Future research will likely leverage advanced methods to gain more profound mechanistic insights.
Advanced Spectroscopic Methods: The use of in-situ spectroscopic techniques, such as ReactIR (in-situ FT-IR) or Raman spectroscopy, can monitor the concentration of reactants, intermediates, and products in real-time. This data allows for detailed kinetic analysis, helping to identify reaction bottlenecks and optimize conditions for improved efficiency.
Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to model the reaction pathway of the aza-Michael addition. These computational studies can elucidate transition state geometries and activation energies, providing a molecular-level understanding of the catalytic cycle and predicting the efficacy of new catalyst designs.
By combining these advanced techniques, researchers can move beyond a qualitative description to a quantitative and predictive understanding of the synthesis of this compound.
Expanding the Scope of Synthetic and Biological Applications
This compound is primarily valued as a versatile synthetic intermediate. Its established applications demonstrate its utility in constructing more complex molecules with significant biological activity.
| Application Area | Specific Use | Reference |
| Pharmaceuticals | Intermediate for spiropiperidine-based orexin-2 receptor (OX2R) antagonists. | chemicalbook.com |
| Reagent for β-agonist prodrugs used in psoriasis treatment. | chemicalbook.com | |
| Agrochemicals | Precursor to N,N''-dithiobis(N-benzyl-β-alanine) diethyl ester, an intermediate for insecticides. | chemicalbook.com |
| Biochemistry | Used as a reagent in solution-phase peptide synthesis. | sigmaaldrich.com |
| Organic Synthesis | Building block for dihydropyridothienopyrimidin-4,9-dione derivatives. |
The future in this area points toward expanding this scope. While it is currently used as a building block, there is potential for the core structure itself to be a scaffold for new classes of bioactive compounds. For example, research on the related compound Ethyl 3-(isopropylamino)propanoate has explored its use in proteomics, suggesting a potential avenue for developing new research tools. nbinno.com Future work could involve creating libraries of derivatives and screening them for a wider range of biological targets, potentially uncovering new therapeutic applications.
Development of Novel Functional Materials and Hybrid Systems
The application of this compound in materials science is a largely unexplored and speculative field. Its molecular structure, featuring a flexible backbone, an ester group, and a secondary amine with an aromatic benzyl (B1604629) group, presents opportunities for its use as a monomer or functionalizing agent in the development of advanced materials.
Future research perspectives include:
Polymer Chemistry: Incorporating the molecule into polymer chains to create functional polyamides or polyesters. The benzylamino group could impart specific properties, such as thermal stability, hydrophobicity, or the ability to coordinate with metal ions.
Surface Modification: Grafting the molecule onto the surface of materials (e.g., silica (B1680970), gold nanoparticles) to create hybrid systems. The terminal amine could serve as an anchor point, while the benzyl group could be used to tune surface properties like wettability or to create specific binding sites.
Self-Assembling Systems: Investigating the potential for derivatives of this compound to form supramolecular structures, such as gels or liquid crystals, driven by hydrogen bonding and π-π stacking interactions.
This area represents a blue-sky opportunity for materials scientists to leverage a known chemical entity for entirely new purposes.
Integration of Sustainable Chemistry Principles in Synthesis
The push towards green chemistry is reshaping the synthesis of all chemical compounds, including this compound. wjarr.com While some existing methods already incorporate green principles, such as solvent-free reactions, there is significant room for improvement.
Future research will focus on making the entire lifecycle of the compound more sustainable. Drawing inspiration from work on related esters, key strategies include: patsnap.compatsnap.com
Renewable Feedstocks: Sourcing the starting materials from bio-based sources. This includes using bio-ethanol (from fermentation) and developing routes to benzylamine and ethyl acrylate from renewable biomass instead of petrochemicals.
Biocatalysis: Employing enzymes, such as lipases or transaminases, to catalyze the synthesis. Biocatalysts operate under mild conditions (neutral pH, room temperature), are highly selective, and are biodegradable, offering a greener alternative to traditional chemical catalysts. patsnap.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. wjarr.com The current aza-Michael addition is already highly atom-economical, but alternative routes must also adhere to this principle.
By integrating these principles, the production of this compound can become more environmentally friendly and economically viable, aligning with the global demand for sustainable manufacturing. patsnap.com
Q & A
Q. What are the common synthetic routes for Ethyl 3-(benzylamino)propanoate, and how do they differ in methodology?
this compound is synthesized via two primary methods:
- Microwave-assisted synthesis : Reacting this compound with phenyl methoxycarbamate in acetonitrile using i-Pr2NEt as a base under microwave irradiation (120°C, 4 hours) yields 89% product after chromatography .
- Solventless aza-Michael addition : Utilizing acidic alumina as a catalyst under mild conditions, this method avoids solvents and provides spectral data (IR, NMR) for characterization .
| Method | Conditions | Catalyst/Base | Yield | Reference |
|---|---|---|---|---|
| Microwave | 120°C, 4 h | i-Pr2NEt | 89% | |
| Solventless | Room temp? | Acidic alumina | Not reported |
Note: Yields and conditions vary based on reaction optimization.
Q. What spectroscopic techniques are used to characterize this compound?
Key techniques include:
- <sup>1</sup>H-NMR : Peaks at δ 7.31–7.19 (benzyl aromatic protons), 4.14 (ester -OCH2), 3.80 (N-CH2), and 1.25 (ester -CH3) .
- IR : Stretching frequencies at 3325 cm<sup>-1</sup> (N-H), 1732 cm<sup>-1</sup> (ester C=O), and 1496 cm<sup>-1</sup> (aromatic C=C) .
| Technique | Key Data | Functional Group Identification |
|---|---|---|
| <sup>1</sup>H-NMR | δ 7.31–7.19 | Benzyl aromatic protons |
| IR | 1732 cm<sup>-1</sup> | Ester carbonyl |
GC-MS and elemental analysis may supplement structural confirmation.
Q. What safety protocols are critical when handling this compound?
- Eye protection : Immediate flushing with water is required upon contact (S26 safety code) .
- Ventilation : Use fume hoods due to potential volatility.
- PPE : Gloves and lab coats to avoid skin exposure.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Discrepancies arise from variables like catalysts, temperature, and purification methods. For example:
- Microwave synthesis (89% yield) uses i-Pr2NEt and rigorous chromatography , whereas solventless methods may prioritize greener conditions over yield optimization .
- Recommendation : Conduct design of experiments (DOE) to test variables (e.g., catalyst loading, solvent polarity) and validate reproducibility.
Q. What role does this compound play in multicomponent reactions for heterocycle synthesis?
It serves as a precursor in forming dihydropyrimidinediones via microwave-assisted reactions with phenyl methoxycarbamate. The mechanism likely involves nucleophilic attack and cyclization, stabilized by microwave-enhanced kinetics .
| Reaction Type | Product | Key Insight |
|---|---|---|
| Cyclocondensation | Dihydropyrimidinedione | Microwave irradiation accelerates reaction kinetics |
Q. How is this compound utilized in synthesizing complex bioactive molecules?
- Drug intermediates : It is a key precursor in Dabigatran etexilate (anticoagulant) synthesis, undergoing sequential coupling, reduction, and cyclization steps .
- Protein-protein interaction inhibitors : Derivatives are used in fragment-based screening for WDR5 inhibitors, highlighting its versatility in medicinal chemistry .
Q. What strategies optimize the stability of this compound derivatives under reductive conditions?
Evidence from lignin monomer stabilization (e.g., ethyl 3-(4-hydroxyphenyl)propanoate) suggests that heterogeneous metal catalysts (e.g., Pd/C) prevent degradation during reductive steps. Analogous approaches could apply to benzylamino derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
